molecular formula C17H11NO3S2 B2424432 3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic acid CAS No. 862827-52-9

3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic acid

Cat. No.: B2424432
CAS No.: 862827-52-9
M. Wt: 341.4
InChI Key: ZXNFVGYFPHSNJJ-ZROIWOOFSA-N
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Description

“3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic acid” is a synthetic compound . Its IUPAC name is 3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid . The compound has a molecular weight of 341.41 .


Molecular Structure Analysis

The molecular structure of this compound includes sulfur at the first position and nitrogen at the third position of the thiazolidine ring . The presence of sulfur enhances their pharmacological properties .


Physical And Chemical Properties Analysis

This compound is a solid . The InChI Code is 1S/C17H11NO3S2/c19-15-14 (9-11-5-2-1-3-6-11)23-17 (22)18 (15)13-8-4-7-12 (10-13)16 (20)21/h1-10H, (H,20,21)/b14-9- .

Scientific Research Applications

Antibacterial and Antifungal Activities

  • A study by Patel and Patel (2010) explored the synthesis and biological activity of thiazolidinone derivatives, noting their potential in antibacterial and antifungal applications (H. S. Patel & Sumeet J. Patel, 2010).

Anti-leukemic Activity

  • Kryshchyshyn et al. (2020) synthesized novel pyrrolidinedione-thiazolidinone hybrids, finding that certain compounds displayed selective antiproliferative action against leukemia cell lines (Anna Kryshchyshyn et al., 2020).

Non-steroidal Anti-inflammatory Drugs (NSAIDs) Development

  • Research by Golota et al. (2015) focused on designing new NSAIDs using the 4-thiazolidinone core. They identified lead compounds demonstrating significant anti-inflammatory activity (S. Golota et al., 2015).

Synthesis of 1,4-Dihydropyridine Derivatives

  • A study by Stanovnik et al. (2002) involved synthesizing derivatives for potential applications in various chemical reactions (B. Stanovnik et al., 2002).

Synthesis of Heterocyclic Containing Benzoxazole Moiety

  • Abdelhamid et al. (2008) reported on the synthesis of compounds containing the benzoxazole moiety, which are expected to possess biological activity (A. Abdelhamid et al., 2008).

Rhodanineacetic Acid Derivatives as Potential Antifungal Compounds

  • Doležel et al. (2009) synthesized rhodanine-3-acetic acid derivatives with potential antifungal properties (J. Doležel et al., 2009).

Antimicrobial Activities of Quinazolinone Derivatives

  • Mohamed et al. (2010) explored the antimicrobial potential of quinazolinone derivatives, identifying compounds with significant inhibitory effects against various microbial strains (M. Mohamed et al., 2010).

Synthesis and Anticancer Evaluation

  • Prabhu et al. (2015) synthesized benzothiazole derivatives with potential anticancer activity, particularly against cervical cancer cell lines (P. P. Prabhu et al., 2015).

Synthesis and Anticonvulsant Activities

  • Rajasekaran et al. (2013) synthesized thioxoquinazolinone derivatives, evaluating their potential in antimicrobial and anticonvulsant applications (A. Rajasekaran et al., 2013).

Properties

IUPAC Name

3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3S2/c19-15-14(9-11-5-2-1-3-6-11)23-17(22)18(15)13-8-4-7-12(10-13)16(20)21/h1-10H,(H,20,21)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNFVGYFPHSNJJ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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